molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

Cat. No. B1667761
CAS RN: 945905-37-3
M. Wt: 858.3 g/mol
InChI Key: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
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Scientific Research Applications

Batefenterol succinate has been extensively studied for its applications in various fields:

Preparation Methods

The synthesis of Batefenterol succinate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Batefenterol succinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Batefenterol succinate exerts its effects through dual mechanisms:

    Muscarinic Antagonism: It blocks muscarinic acetylcholine receptors, preventing bronchoconstriction.

    Beta2-Agonism: It activates beta2-adrenergic receptors, leading to bronchodilation.

These combined actions result in improved airflow and reduced symptoms in patients with COPD .

Comparison with Similar Compounds

Batefenterol succinate is unique due to its bifunctional nature, combining both muscarinic antagonism and beta2-agonism. Similar compounds include:

    Tiotropium: A muscarinic antagonist used in COPD treatment.

    Salmeterol: A beta2-agonist used for asthma and COPD.

    Formoterol: Another beta2-agonist with a rapid onset of action.

Compared to these compounds, this compound offers the advantage of dual action in a single molecule, potentially improving patient compliance and therapeutic outcomes .

properties

CAS RN

945905-37-3

Molecular Formula

C44H48ClN5O11

Molecular Weight

858.3 g/mol

IUPAC Name

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChI Key

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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